molecular formula C34H33ClN4O6 B2607866 N-(5-chloro-2,4-dimethoxyphenyl)-3-(4-methoxybenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide CAS No. 441046-87-3

N-(5-chloro-2,4-dimethoxyphenyl)-3-(4-methoxybenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide

Cat. No. B2607866
CAS RN: 441046-87-3
M. Wt: 629.11
InChI Key: VZFCKYANTMOPMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-3-(4-methoxybenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide is a useful research compound. Its molecular formula is C34H33ClN4O6 and its molecular weight is 629.11. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2,4-dimethoxyphenyl)-3-(4-methoxybenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2,4-dimethoxyphenyl)-3-(4-methoxybenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolite Synthesis and Detection

The compound has been utilized in the synthesis of metabolites for specific drugs. For example, a study conducted by Maurich et al. (1994) involved synthesizing a metabolite of metoclopramide and detecting it in human urine. This research highlights the compound's role in developing methods for the detection of drug metabolites in biological samples (Maurich, De Amici, & De Micheli, 1994).

Serotonin-3 Receptor Antagonists

The compound is key in developing serotonin-3 receptor antagonists. Studies by Harada et al. (1995) demonstrated that structural modifications of benzamides, including derivatives of this compound, led to potent serotonin-3 (5-HT3) receptor antagonists. This finding is significant for developing treatments for conditions modulated by serotonin receptors (Harada et al., 1995).

Dopamine Receptor Ligands

Leopoldo et al. (2002) explored the compound in the context of dopamine receptors. Their research focused on modifying the compound to improve its affinity for the D(3) dopamine receptor, which is crucial for understanding and potentially treating disorders related to dopamine dysregulation (Leopoldo et al., 2002).

Gastrointestinal Prokinetic Activity

In the field of gastroenterology, Sakaguchi et al. (1992) synthesized derivatives of the compound to study their gastrointestinal prokinetic activities. This research is valuable for developing new medications for gastrointestinal disorders (Sakaguchi et al., 1992).

properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-3-[(4-methoxybenzoyl)amino]-4-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H33ClN4O6/c1-43-24-10-7-21(8-11-24)33(41)36-26-14-22(34(42)37-27-15-25(35)30(44-2)16-31(27)45-3)9-12-29(26)38-17-20-13-23(19-38)28-5-4-6-32(40)39(28)18-20/h4-12,14-16,20,23H,13,17-19H2,1-3H3,(H,36,41)(H,37,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFCKYANTMOPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)NC3=CC(=C(C=C3OC)OC)Cl)N4CC5CC(C4)C6=CC=CC(=O)N6C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H33ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2,4-dimethoxyphenyl)-3-(4-methoxybenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide

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